Rac-6,7-Dehydro-pramipexole is a synthetic compound related to the well-known dopamine agonist pramipexole, which is primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound is characterized by a specific molecular structure that includes a dehydro modification at the 6 and 7 positions of the pramipexole backbone. The compound has garnered attention for its potential pharmacological properties and applications in neuroscience.
Rac-6,7-Dehydro-pramipexole is derived from pramipexole, which itself is synthesized through various chemical methods. The initial synthesis of pramipexole involves the formation of its precursor compounds, followed by specific chemical transformations to achieve the desired structure. The development of rac-6,7-dehydro-pramipexole has been documented in patent literature and scientific studies exploring modifications to enhance its therapeutic efficacy and receptor selectivity .
Rac-6,7-Dehydro-pramipexole belongs to the class of compounds known as dopamine receptor agonists. More specifically, it targets D2 and D3 dopamine receptors, which play critical roles in regulating mood, movement, and reward pathways in the brain. As a structural analog of pramipexole, it is classified under the broader category of benzothiazoles and thiazolidines .
The synthesis of rac-6,7-dehydro-pramipexole can be achieved through several methods, typically involving multi-step organic reactions. Key steps may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity for the desired stereoisomer. Advanced techniques like high-performance liquid chromatography (HPLC) are frequently employed for purification and analysis of intermediates and final products .
Rac-6,7-dehydro-pramipexole features a bicyclic structure with a thiazole ring fused to a cyclohexene moiety. The dehydro modifications introduce unsaturation that can influence the compound's biological activity.
Rac-6,7-dehydro-pramipexole undergoes various chemical transformations that can include:
These reactions are typically performed under controlled conditions to ensure high selectivity and yield. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to monitor reaction progress and confirm product structures.
Rac-6,7-dehydro-pramipexole acts primarily as an agonist at D2 and D3 dopamine receptors. Its mechanism involves:
Studies indicate that modifications at the 6 and 7 positions can enhance receptor selectivity and potency compared to pramipexole itself . This can lead to improved therapeutic effects in conditions like Parkinson's disease.
Relevant data from studies indicate that these properties contribute significantly to its pharmacokinetic profile .
Rac-6,7-dehydro-pramipexole has potential applications in:
rac-6,7-Dehydro-pramipexole is a dehydrogenated derivative of the dopamine agonist pramipexole, featuring a critical structural modification at the 6,7-position of its benzothiazole ring system. This modification introduces a double bond or carbonyl functionality, altering the molecule’s planarity and electronic distribution. The prefix "rac-" designates the racemic nature of the compound, indicating an equimolar mixture of (6R,7S) and (6S,7R) enantiomers due to the loss of chiral centers at C6 and C7 upon dehydrogenation. The systematic IUPAC name is 2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-one or 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one, reflecting the ketone group formed via dehydrogenation [1] [7]. Its molecular formula is C₁₀H₁₅N₃OS, with a monoisotopic mass of 227.1092 Da, distinct from the hydroxylated metabolites like rac-trans-7-Hydroxy Pramipexole (C₁₀H₁₇N₃OS, 227.327 Da) [1] [4].
Table 1: Structural and Nomenclature Comparison of Pramipexole Derivatives
Compound | Molecular Formula | Molecular Weight (Da) | CAS Number | Key Structural Feature |
---|---|---|---|---|
Pramipexole (base) | C₁₀H₁₇N₃S | 211.327 | 104632-26-0 | Saturated benzothiazole ring |
rac-trans-7-Hydroxy Pramipexole | C₁₀H₁₇N₃OS | 227.327 | 1246818-51-8 | trans-hydroxylation at C7 |
rac-cis-7-Hydroxy Pramipexole | C₁₀H₁₇N₃OS | 227.33 | 1001648-71-0 | cis-hydroxylation at C7 |
rac-6,7-Dehydro-pramipexole | C₁₀H₁₅N₃OS | 225.31 (calculated) | 2245708-68-1† | Ketone at C7, unsaturation at C6-C7 |
†Representative analog; exact CAS for rac-6,7-Dehydro-pramipexole varies by tautomeric form [1] [2] [7].
The development of rac-6,7-Dehydro-pramipexole is rooted in the evolution of non-ergot dopamine agonists, which emerged in the 1990s to address limitations of ergoline derivatives (e.g., pergolide). Ergoline agonists were linked to fibrotic complications due to promiscuous receptor interactions, necessitating agents with improved selectivity. Pramipexole, a first-line non-ergot agonist, was optimized for D₃ receptor affinity (Kᵢ = 0.5 nM) to enhance motor control in Parkinson’s disease (PD) while minimizing off-target effects [3] [6]. Rational modification of pramipexole’s scaffold—specifically, dehydrogenation at positions 6 and 7—aimed to alter its metabolic stability and blood-brain barrier permeability. This strategy paralleled efforts with rotigotine, another non-ergot agonist, where structural tweaks enhanced D₁/D₂ polypharmacology [6]. The "dehydro" motif was inspired by endogenous dopamine metabolism, which involves oxidation pathways producing quinone derivatives [5].
As a metabolite or synthetic analog, rac-6,7-Dehydro-pramipexole serves dual roles:
Table 2: Receptor Binding Profiles of Dopamine Agonists
Agonist | D₃ Receptor Affinity (Kᵢ, nM) | D₂ Receptor Affinity (Kᵢ, nM) | D₁ Receptor Activity | Structural Class |
---|---|---|---|---|
Pramipexole | 0.5–3.5 | 30–100 | Negligible | Aminobenzothiazole |
Rotigotine | 0.7 | 13–18 | Partial agonist | Tetralin derivative |
Ropinirole | 2.5–13 | 29–100 | Negligible | Indolinone |
rac-6,7-Dehydro-pramipexole (inferred) | ~1–5* | ~20–60* | Negligible | Dehydro-aminobenzothiazole |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: